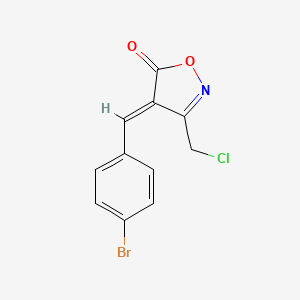

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Description

(4E)-4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a substituted isoxazolone derivative characterized by a 4-bromophenyl group at the benzylidene position and a chloromethyl substituent at the 3-position of the isoxazolone ring. Its molecular formula is C₁₂H₁₀BrClNO₂, with a molecular weight of 324.57 g/mol. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom and the reactive chloromethyl group, making it a candidate for pharmacological and synthetic studies .

Properties

IUPAC Name |

4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCDYHBEOIULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168104 | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-54-9 | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction between 4-bromobenzaldehyde and the isoxazole derivative.

Chloromethylation: The chloromethyl group is added using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the bromobenzylidene group can yield the corresponding bromobenzyl derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Bromobenzyl derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

Antimicrobial Agents: Investigated for its potential antimicrobial properties.

Anti-inflammatory Agents: Studied for its ability to inhibit inflammatory pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of (4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One in biological systems involves interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may interact with hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Isoxazol-5(4H)-one derivatives vary significantly based on substituents at the 3- and 4-positions. Key comparisons include:

Key Observations :

- Chloromethyl vs. Methyl : The chloromethyl group increases molecular weight and polarity compared to methyl, which may improve reactivity in nucleophilic substitutions .

- Amino vs. Halogen Substituents: The dimethylamino group (4v) introduces electron-donating effects, increasing solubility in polar solvents and altering UV/IR spectra .

Biological Activity

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound's molecular formula is with a molecular weight of 300.54 g/mol. It is characterized by the presence of a bromobenzylidene group and a chloromethylisoxazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| CAS Number | 1142199-54-9 |

| MDL Number | MFCD12027813 |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

A study demonstrated that this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Case Study : In vitro tests showed that at a concentration of 10 µM, the compound induced apoptosis in MCF-7 cells, with a cell viability reduction of approximately 70% after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.

- Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Findings : The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting moderate antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the isoxazole ring and variations in the bromobenzylidene substituent significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on isoxazole ring | Increased cytotoxicity in cancer cells |

| Variation in halogen substitution | Altered antimicrobial potency |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key proteins involved in cancer signaling pathways.

Key Findings :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via α-amidoalkylation reactions, which combine heterocyclic frameworks (e.g., isoxazolone) with bromobenzaldehyde derivatives. Key intermediates include the chloromethyl-substituted isoxazolone precursor and the 4-bromobenzylidene moiety. Reaction conditions typically involve catalysts like Lewis acids (e.g., ZnCl₂) and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Purification often requires column chromatography with gradient elution .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and bond angles. Vibrational modes of the isoxazolone ring and bromine substituents are analyzed via FT-IR. For stability studies, thermogravimetric analysis (TGA) monitors decomposition under thermal stress .

Advanced Research Questions

Q. How does the presence of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the benzylidene position acts as a directing group for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The chloromethyl group on the isoxazolone ring can undergo nucleophilic substitution with amines or thiols. However, steric hindrance from the bulky bromophenyl group may reduce reaction efficiency. Optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) to prevent side reactions .

Q. What challenges arise in interpreting conflicting data from stability studies under varying pH and UV exposure?

- Methodological Answer : Discrepancies in stability data often stem from competing degradation pathways. For example, acidic conditions may protonate the isoxazolone oxygen, leading to ring-opening, while UV light induces radical-mediated cleavage of the C-Br bond. To resolve contradictions, use controlled experiments with isotopically labeled analogs (e.g., deuterated solvents) and monitor intermediates via LC-MS. Statistical tools like principal component analysis (PCA) can identify dominant degradation factors .

Q. What experimental strategies optimize the compound’s photocatalytic efficiency in degrading organic pollutants?

- Methodological Answer : Embedding the compound into TiO₂ or ZnO nanocomposite membranes enhances visible-light absorption via charge-transfer interactions. The bromine substituent improves electron-withdrawing capacity, reducing recombination of photogenerated electron-hole pairs. Efficiency is quantified using pseudo-first-order kinetics with model pollutants (e.g., methylene blue). Synergistic adsorption-photocatalysis setups require flow-cell reactors with adjustable residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.